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Compound of Interest

Compound Name: Bis-PEG12-acid

Cat. No.: B8106470

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-acid, a homobifunctional polyethylene glycol (PEG) derivative, serves as a
versatile linker in the field of bioconjugation. Its structure, featuring a 12-unit PEG chain flanked
by terminal carboxylic acid groups, imparts hydrophilicity and a defined spatial separation
between conjugated molecules. This technical guide provides a comprehensive overview of
Bis-PEG12-acid, including its chemical properties, common suppliers, and detailed
experimental protocols for its application in creating advanced bioconjugates such as
Proteolysis Targeting Chimeras (PROTACS).

Chemical Properties and CAS Numbers

Bis-PEG12-acid is characterized by a flexible, hydrophilic PEG chain that can enhance the

solubility and bioavailability of the resulting conjugates. The terminal carboxylic acid groups

provide reactive handles for covalent attachment to amine-containing molecules through the
formation of stable amide bonds.

Two CAS numbers are frequently associated with this compound, which may correspond to
slight variations in the PEG chain length or reflect different suppliers' cataloging systems. It is
advisable to consider both when sourcing this reagent.
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Property Data

1,38-Dioxo-1,38-
Chemical Name bis(amino)-3,6,9,12,15,18,21,24,27,30,33,36-

dodecaoxa-39-azanonatriacontane

Common Name Bis-PEG12-acid, HOOC-PEG12-COOH
CAS Numbers 51178-68-8, 2667583-09-5

Molecular Formula C28H54016

Molecular Weight Approximately 646.7 g/mol

Appearance White to off-white solid or viscous oll
Solubility Soluble in water and most organic solvents

Suppliers

Bis-PEG12-acid is commercially available from a variety of suppliers specializing in
PEGylation reagents and bioconjugation linkers. When selecting a supplier, researchers should
consider factors such as purity, availability of different quantities, and the provision of technical
support and documentation.

Supplier Website

BroadPharm --INVALID-LINK--
MedChemExpress --INVALID-LINK--
AxisPharm --INVALID-LINK--
TargetMol --INVALID-LINK--
Ambeed --INVALID-LINK--

Note: This list is not exhaustive and represents a selection of known suppliers. Researchers
are encouraged to perform their own due diligence.

Applications in Drug Development
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The primary application of Bis-PEG12-acid is as a homobifunctional linker to connect two
molecules of interest. Its hydrophilic PEG spacer can improve the pharmacokinetic properties
of the resulting conjugate. A prominent application is in the synthesis of PROTACs.

PROTACs

PROTACSs are heterobifunctional molecules that simultaneously bind to a target protein and an
E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target
protein by the proteasome. The linker component of a PROTAC, for which Bis-PEG12-acid is
a suitable candidate, plays a crucial role in optimizing the formation of the ternary complex
between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using Bis-PEG12-
acid as a linker. This protocol describes the sequential amide bond formation to connect a
ligand for the target protein and a ligand for an E3 ligase.

Protocol: Synthesis of a PROTAC using Bis-PEG12-acid

Materials:

e Bis-PEG12-acid

o Target protein ligand with a free amine group (Ligand-NH2)
o E3 ligase ligand with a free amine group (E3-Ligand-NH2)

o 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU)

» N,N-Diisopropylethylamine (DIPEA)
e Anhydrous N,N-Dimethylformamide (DMF)
» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)
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e Boc-protected amine (if one of the ligands has a second amine that needs protection)
o Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Mono-Boc Protection of Bis-PEG12-acid (if necessary)

This step is required if a sequential conjugation is desired.

Dissolve Bis-PEG12-acid (1 eq) in anhydrous DMF.

Add a mono-Boc-protected diamine (e.g., Boc-NH-(CH2)2-NH2) (1 eq) and HATU (1.1 eq).

Add DIPEA (2 eq) to the reaction mixture and stir at room temperature overnight.

Monitor the reaction by LC-MS.

Upon completion, purify the mono-Boc-protected, mono-acid PEG12 linker by reverse-phase
HPLC.

Step 2: Coupling of the First Ligand

» Dissolve the mono-functionalized PEG12 linker from Step 1 (1 eq) and the first ligand (e.qg.,
Ligand-NH2) (1.1 eq) in anhydrous DMF.

e Add HATU (1.2 eq) and DIPEA (3 eq).

 Stir the reaction at room temperature overnight.

e Monitor the reaction by LC-MS.

o Purify the product by reverse-phase HPLC.

Step 3: Deprotection of the Boc Group

» Dissolve the product from Step 2 in a solution of TFA in DCM (e.g., 20% TFA).

 Stir the reaction at room temperature for 1-2 hours.
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e Remove the solvent under reduced pressure to yield the deprotected intermediate.
Step 4: Coupling of the Second Ligand

» Dissolve the deprotected intermediate from Step 3 (1 eq) and the second ligand (e.g., E3-
Ligand-NH2) (1.1 eq) in anhydrous DMF.

Add HATU (1.2 eq) and DIPEA (3 €q).

Stir the reaction at room temperature overnight.

Monitor the reaction by LC-MS.

Purify the final PROTAC by reverse-phase HPLC.

Visualizations
Experimental Workflow for PROTAC Synthesis
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Caption: A generalized workflow for the synthesis of a PROTAC molecule using Bis-PEG12-

acid as a linker.

PROTAC Synthesis Workflow

Start Materials:
- Bis-PEG12-acid
- Ligand-NH2
- E3-Ligand-NH2

Step 1: Mono-activation of Bis-PEG12-acid
(e.g., with EDC/NHS or conversion to mono-ester)

l

Step 2: Couple Ligand-NH2
(Amide bond formation)

'

(Step 3: Deprotection/Activation of second carboxyl group)

l

Step 4: Couple E3-Ligand-NH2
(Amide bond formation)

Purification
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PROTAC-Mediated Protein Degradation Pathway

Mechanism of PROTAC Action
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Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the

formation of the ternary complex.

 To cite this document: BenchChem. [A Technical Guide to Bis-PEG12-acid: Properties,
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[https://www.benchchem.com/product/b8106470#bis-pegl2-acid-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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